molecular formula C4H13Cl2N3 B1372045 2-(Dimethylamino)ethanimidamide dihydrochloride CAS No. 1210786-19-8

2-(Dimethylamino)ethanimidamide dihydrochloride

Cat. No.: B1372045
CAS No.: 1210786-19-8
M. Wt: 174.07 g/mol
InChI Key: GUEVAULORZITRU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanimidamide dihydrochloride is a chemical compound with the molecular formula C4H12ClN3 and a molecular weight of 137.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethanimidamide dihydrochloride typically involves the reaction of dimethylethanolamine with thionyl chloride. The reaction is carried out in an ice-water bath to maintain a temperature range of 8-18°C. Anhydrous ethanol is then added to the reaction product, followed by a reflux reaction for 2 hours. The final product is obtained through filtration and drying .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield, good quality, and low cost. The reaction conditions are mild and convenient for operation, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanimidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(Dimethylamino)ethanimidamide dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Dimethylamino)ethanimidamide dihydrochloride include:

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethylamine

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and ease of synthesis further enhance its value in scientific research and industrial applications .

Properties

IUPAC Name

2-(dimethylamino)ethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c1-7(2)3-4(5)6;;/h3H2,1-2H3,(H3,5,6);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEVAULORZITRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210786-19-8
Record name 2-(dimethylamino)ethanimidamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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